

JPM-OEt: A Technical Guide to a Broad-Spectrum Cysteine Cathepsin Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JPM-OEt is a potent, cell-permeable, and irreversible inhibitor of the cysteine cathepsin family of proteases.[1] Structurally, it is an epoxy-succinyl-based compound and the ethyl ester derivative of JPM-565.[2] Its ability to cross cell membranes makes it a valuable tool for in situ and in vivo studies of cysteine protease activity, a characteristic not shared by its carboxylic acid counterpart.[2] JPM-OEt covalently modifies the active site of cysteine cathepsins, leading to their inactivation.[1] This inhibitory activity has demonstrated significant anti-tumor effects in various cancer models, positioning JPM-OEt as a compound of interest in oncological research.[1]

Chemical Structure and Properties

JPM-OEt is chemically defined as ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate.[3] Its key chemical and physical properties are summarized in the table below.

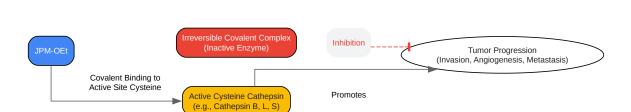


Property	Value	Reference
IUPAC Name	ethyl (2S,3S)-3-(((S)-1-((4-hydroxyphenethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamoyl)oxirane-2-carboxylate	[3]
Synonyms	JPM OEt, JPMOEt, JPM-565 Ethyl ester	[3]
CAS Number	262381-84-0	[3][4]
Molecular Formula	C20H28N2O6	[3][4]
Molecular Weight	392.45 g/mol	[3][4]
Appearance	White to off-white solid	[1]
Purity	>97%	[4]
Solubility	Soluble in DMSO	[3]
Storage	0°C (short term), -20°C (long term), desiccated	[3]

Mechanism of Action

JPM-OEt functions as a broad-spectrum inhibitor of cysteine cathepsins, which are a family of lysosomal proteases.[5] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the protease.[1] This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its proteolytic functions.[1] Dysregulation of cysteine cathepsins is implicated in various pathologies, including cancer, where they contribute to processes such as tumor invasion, metastasis, and angiogenesis.[6] By inhibiting these enzymes, JPM-OEt can disrupt these pathological processes.[1]





JPM-OEt Inhibition of Cysteine Cathepsin

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Figure 1: Mechanism of **JPM-OEt** covalent inhibition of cysteine cathepsins.

Experimental Protocols Synthesis of JPM-OEt

A detailed, stereoselective synthesis for **JPM-OEt** has been described, which allows for the production of multi-gram quantities of the compound.[2] The key steps are outlined below.

Materials:

- Diethyl (2S,3S)-(+)-2,3-epoxysuccinate
- p-Nitrophenol
- Dicyclohexylcarbodiimide (DCC)
- · L-leucine t-butyl ester hydrochloride
- Diisopropylethylamine (DIPEA)
- Trifluoroacetic acid (TFA)
- N-methyl morpholine
- Isobutylchloroformate

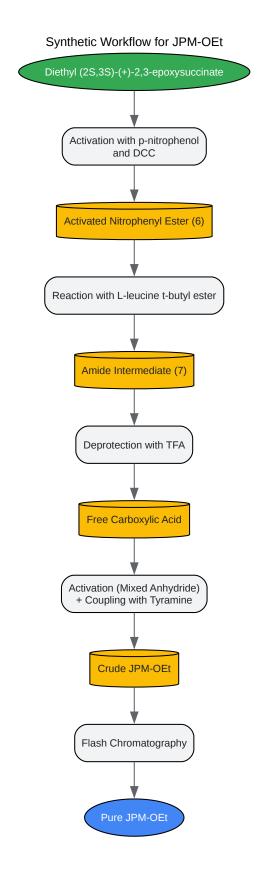


- Tyramine
- Solvents: Dichloromethane (CH2Cl2), Ethyl acetate (EtOAc), Diethyl ether (Et2O),
 Dimethylformamide (DMF)

Procedure:

- Preparation of Activated Ester (6): The synthesis begins with the preparation of an ethyl (2S,3S)-(+)-2,3-epoxysuccinate synthon, which is activated with p-nitrophenol using DCC as a coupling agent. This produces a stable, crystalline nitrophenyl ester (6).[2]
- Amide Formation (7): The activated ester (6) is reacted with L-leucine t-butyl ester in the presence of DIPEA in CH2Cl2 to form the amide intermediate (7).[2]
- Deprotection: The t-butyl ester of intermediate (7) is deprotected using trifluoroacetic acid to yield the corresponding free carboxylic acid.[2]
- Final Coupling: The resulting free acid is activated using a mixed anhydride method with N-methyl morpholine and isobutylchloroformate. This activated intermediate is then reacted with tyramine in DMF to yield the final product, JPM-OEt.[2]
- Purification: The crude product is purified by flash chromatography to yield JPM-OEt as a white solid.[2]





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Figure 2: A simplified workflow for the chemical synthesis of JPM-OEt.



In Vivo Antitumor Activity Assessment in a Mouse Model

JPM-OEt has been evaluated for its antitumor efficacy in various preclinical mouse models of cancer.[1] A representative experimental protocol is described below.

Animal Model:

 Transgenic mouse model of cancer (e.g., RIP1-Tag2 for pancreatic islet cell tumorigenesis or MMTV-PyMT for mammary cancer).[1]

Materials:

- JPM-OEt
- Vehicle solution (e.g., a mixture of DMSO, PEG300, Tween-80, and saline).
- Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

- Animal Acclimatization and Tumor Development: Mice are housed under standard conditions and monitored for tumor development. The timing of treatment initiation can be at early or advanced stages of the disease.[1]
- Treatment Groups: Animals are randomly assigned to a control group (receiving vehicle only) and a treatment group (receiving JPM-OEt).
- Dosing and Administration: **JPM-OEt** is administered intraperitoneally at a specified dose and frequency. A typical regimen is 50 mg/kg, administered daily or twice daily for a defined period (e.g., 4 weeks).[1]
- Monitoring and Endpoint Analysis:
 - Tumor burden is monitored regularly, for instance, through imaging or physical measurement.
 - Animal well-being, including body weight, is recorded throughout the study.



At the end of the study, tumors and relevant tissues are harvested for further analysis,
 such as histology and measurement of cathepsin B activity.[1]

Quantitative Data Summary

Parameter	Animal Model	Dosage and Administration	Outcome	Reference
Tumor Cathepsin B Activity	Not specified	50 mg/kg; i.p.; daily for 30 days	Significantly reduced tumor cathepsin B activity.	[1]
Tumor Regression	RIP1-Tag2 mouse model of pancreatic islet cell tumorigenesis	50 mg/kg; i.p.; twice daily for 4 weeks	Led to tumor regression.	[1]
Tumor Burden	Transgenic mouse model	50 mg/kg; i.p.; daily from 63 to 98 days	Caused a significant delay in the increase of tumor burden during the first 2 weeks of treatment.	[1]

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